Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]-
Description
The compound Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- features a benzoic acid backbone substituted with a bromine atom at position 5 and a 2-(4-bromophenoxy)ethylamino group at position 2.
Properties
CAS No. |
893727-65-6 |
|---|---|
Molecular Formula |
C15H13Br2NO3 |
Molecular Weight |
415.08 g/mol |
IUPAC Name |
5-bromo-2-[2-(4-bromophenoxy)ethylamino]benzoic acid |
InChI |
InChI=1S/C15H13Br2NO3/c16-10-1-4-12(5-2-10)21-8-7-18-14-6-3-11(17)9-13(14)15(19)20/h1-6,9,18H,7-8H2,(H,19,20) |
InChI Key |
SOHGHDCWIDNDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCCNC2=C(C=C(C=C2)Br)C(=O)O)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-amino-5-bromobenzoic acid with 4-bromophenoxyethylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding de-brominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce de-brominated benzoic acid derivatives.
Scientific Research Applications
Benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzoic acid, 5-bromo-2-[[2-(4-bromophenoxy)ethyl]amino]- involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and amino group play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares the target compound with structurally related benzoic acid derivatives:
Key Observations:
Halogenation: The dual bromine atoms in the target compound increase its molecular weight and lipophilicity compared to mono-brominated analogs like 2-bromo-5-methoxybenzoic acid .
Electronic Effects : Fluorine substituents (e.g., in ) enhance electronegativity, while nitro groups (e.g., in ) increase reactivity, suggesting the target compound may exhibit intermediate electronic properties.
Physicochemical Properties
- Solubility: The target compound’s bromine and phenoxyethyl groups likely reduce water solubility compared to methoxy or carboxylic acid derivatives (e.g., 2-amino-5-bromobenzoic acid in ).
- Melting Points : Brominated analogs like 2-bromo-5-methoxybenzoic acid exhibit higher melting points (~150–160°C) due to halogenated aromatic stacking , suggesting similar thermal stability for the target compound.
- Acidity: The electron-withdrawing bromine atoms may lower the pKa of the carboxylic acid group compared to non-halogenated benzoic acids (pKa ~4.2 vs. ~2.8 for brominated derivatives) .
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